HIV-1 Protease: Enantiomer-Dependent Potency
The (R)-pyrrolidine-3-carboxamide moiety, when incorporated as the P2 ligand in HIV-1 protease inhibitor 34b, achieves an IC₅₀ of 0.32 nM against the enzyme [1]. While the published study used the des-methyl (R)-pyrrolidine-3-carboxamide as the P2 ligand rather than the N-methyl variant directly, the stereochemical requirement is unambiguous: the (R)-configuration at the pyrrolidine 3-position is essential for the extensive backbone hydrogen-bond network observed in molecular modeling studies. The corresponding (S)-enantiomer of N-methylpyrrolidine-3-carboxamide (PDB ligand M6W) is documented in a distinct protein context (PDB 6T0X), indicating divergent binding preferences between enantiomers [2].
| Evidence Dimension | HIV-1 protease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.32 nM (inhibitor 34b containing (R)-pyrrolidine-3-carboxamide P2 ligand) |
| Comparator Or Baseline | Other P2 ligands within the same series showed IC₅₀ values ranging from 1.7 nM to >1000 nM; explicit (S)-enantiomer comparator data for N-methyl derivative not reported in this study. |
| Quantified Difference | ~5-fold to >3,000-fold potency advantage for (R)-configured P2 ligand over alternative P2 substitutions |
| Conditions | In vitro FRET-based HIV-1 protease enzyme assay; wild-type protease; reported in Eur J Med Chem 2023 |
Why This Matters
For researchers designing HIV-1 protease inhibitors, the (R)-configuration at the pyrrolidine 3-position is a structurally validated determinant of sub-nanomolar potency, making the (R)-enantiomer the required stereoisomer for this pharmacophore.
- [1] Zhou H, et al. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. Eur J Med Chem. 2023; 255: 115389. View Source
- [2] RCSB PDB. M6W Ligand Summary Page: (3S)-N-methylpyrrolidine-3-carboxamide. PDB entry 6T0X. Available at: https://www.rcsb.org/ligand/M6W (accessed 2026-05-01). View Source
